

Comparing the biological activity of different 2-Methylpyrimidin-4-amine analogs

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Compound of Interest

Compound Name: **2-Methylpyrimidin-4-amine**

Cat. No.: **B183355**

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A Comparative Analysis of the Biological Activity of **2-Methylpyrimidin-4-amine** Analogs

This guide provides a detailed comparison of the biological activities of various analogs of **2-Methylpyrimidin-4-amine**. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships and to guide future research in this area. The data presented is compiled from various studies and is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction

The pyrimidine scaffold is a fundamental heterocyclic structure found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.^{[1][2]} Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.^{[1][3][4]} Specifically, **2-Methylpyrimidin-4-amine** and its analogs have emerged as a promising class of compounds with significant potential for therapeutic applications. This guide focuses on the comparative biological activity of these analogs, with a particular emphasis on their efficacy as enzyme inhibitors and anti-proliferative agents.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activity of different **2-Methylpyrimidin-4-amine** analogs and related pyrimidine derivatives from various studies.

This allows for a direct comparison of their potency and selectivity.

Table 1: Cholinesterase Inhibition by 2,4-Disubstituted Pyrimidine Derivatives[5]

Compound ID	R ² Substituent at C-2	R ¹ Substituent at C-4	AChE IC ₅₀ (μM)	BuChE IC ₅₀ (μM)
9a	Pyrrolidin-1-yl	N-(naphth-1-ylmethyl)	5.5	-
9e	4-methylpiperidin-1-yl	N-(naphth-1-ylmethyl)	-	2.2
7d	4-methylpiperazine	N-benzyl	24.9	-
7k	4-propylpiperazine	N-benzyl	15.3	-

Data from in vitro evaluation of cholinesterase inhibition. IC₅₀ values represent the concentration required for 50% inhibition.

Table 2: iNOS Inhibition by 6-Substituted 2-Amino-4-methylpyridine Analogs[6]

Compound ID	Substituent at Position 6	iNOS IC ₅₀ (nM)	eNOS IC ₅₀ (nM)	nNOS IC ₅₀ (nM)
2	Alkyl	193	>10000	>10000
9	2-Fluoropropyl	-	-	-
18	3-Fluoropropyl	330	>10000	3300
20	4-Fluorobutyl	-	-	-

Data from in vitro enzyme assays. IC₅₀ values indicate the concentration for 50% inhibition of nitric oxide synthase isoforms.

Table 3: PLK4 Inhibition and Antiproliferative Activity of Pyrimidin-2-amine Derivatives[7]

Compound ID	PLK4 IC ₅₀ (µM)	Antiproliferative Activity (Breast Cancer Cells)
3r	0.0174	-
3u	0.0714	-
3v	0.313	-
8a	0.5196	-
8h	0.0067	Good

Data from in vitro enzyme activity and cellular assays.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for the replication and validation of the presented findings.

Cholinesterase Inhibition Assay[5]

This assay is based on the Ellman method to determine the in vitro inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCl) as substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), human AChE, and equine BuChE.
- Procedure:
 - The reaction is conducted in a 96-well microplate in a phosphate buffer (pH 8.0).
 - A solution of the test compound at various concentrations is pre-incubated with the enzyme (AChE or BuChE) for a specified period at a controlled temperature.
 - The reaction is initiated by the addition of the substrate (ATCI or BTCl) and DTNB.
 - The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

- The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
- The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
- IC₅₀ values are determined from the dose-response curves.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay[6]

This assay measures the ability of compounds to inhibit the activity of different NOS isoforms (iNOS, eNOS, nNOS).

- Assay Principle: The assay quantifies the conversion of L-[³H]arginine to L-[³H]citrulline by the NOS enzyme.
- Procedure:
 - The reaction mixture contains the NOS enzyme, L-[³H]arginine, and necessary co-factors (e.g., NADPH, calmodulin, tetrahydrobiopterin) in a suitable buffer.
 - The test compounds are added at varying concentrations.
 - The reaction is incubated at 37°C and then stopped by adding a stop buffer.
 - The mixture is applied to a cation-exchange resin to separate the unreacted L-[³H]arginine from the product, L-[³H]citrulline.
 - The radioactivity of the eluted L-[³H]citrulline is measured using a scintillation counter.
 - The IC₅₀ values are calculated from the inhibition curves.

PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)[7]

This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding of inhibitors to the PLK4 kinase.

- Principle: The assay measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by a test compound.
- Procedure:
 - The assay is performed in a 384-well plate.
 - The reaction mixture includes the PLK4 kinase, a europium-labeled anti-tag antibody, a fluorescent tracer, and the test compound at different concentrations.
 - The mixture is incubated at room temperature to allow the binding equilibrium to be reached.
 - The FRET signal is measured using a fluorescence plate reader.
 - The IC_{50} values are determined by fitting the data to a dose-response curve.

Antiproliferative Activity Assay (MTT Assay)[3]

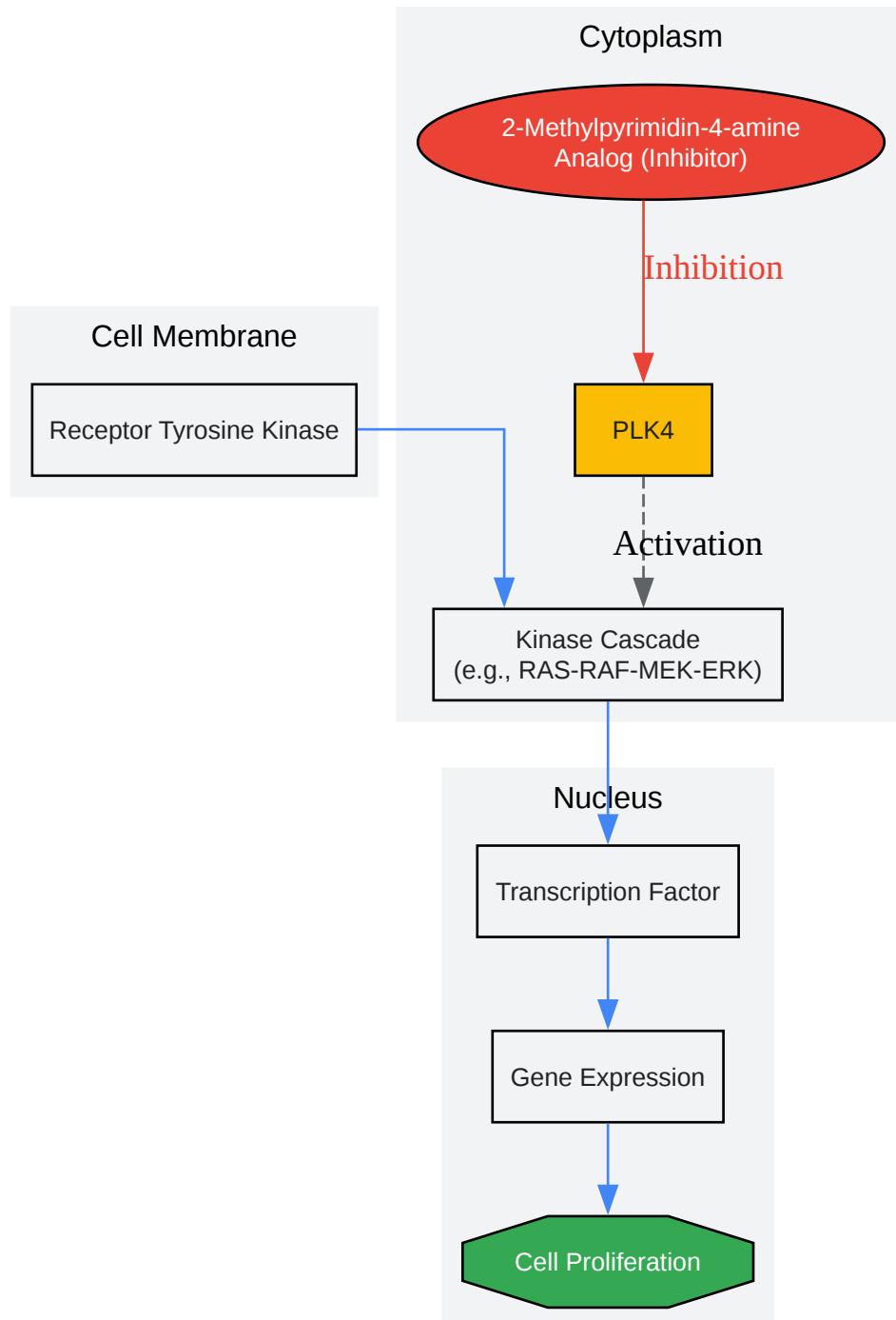
This colorimetric assay assesses the effect of compounds on cell viability.

- Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
- Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC_{50} value is determined.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of **2-Methylpyrimidin-4-amine** analogs.

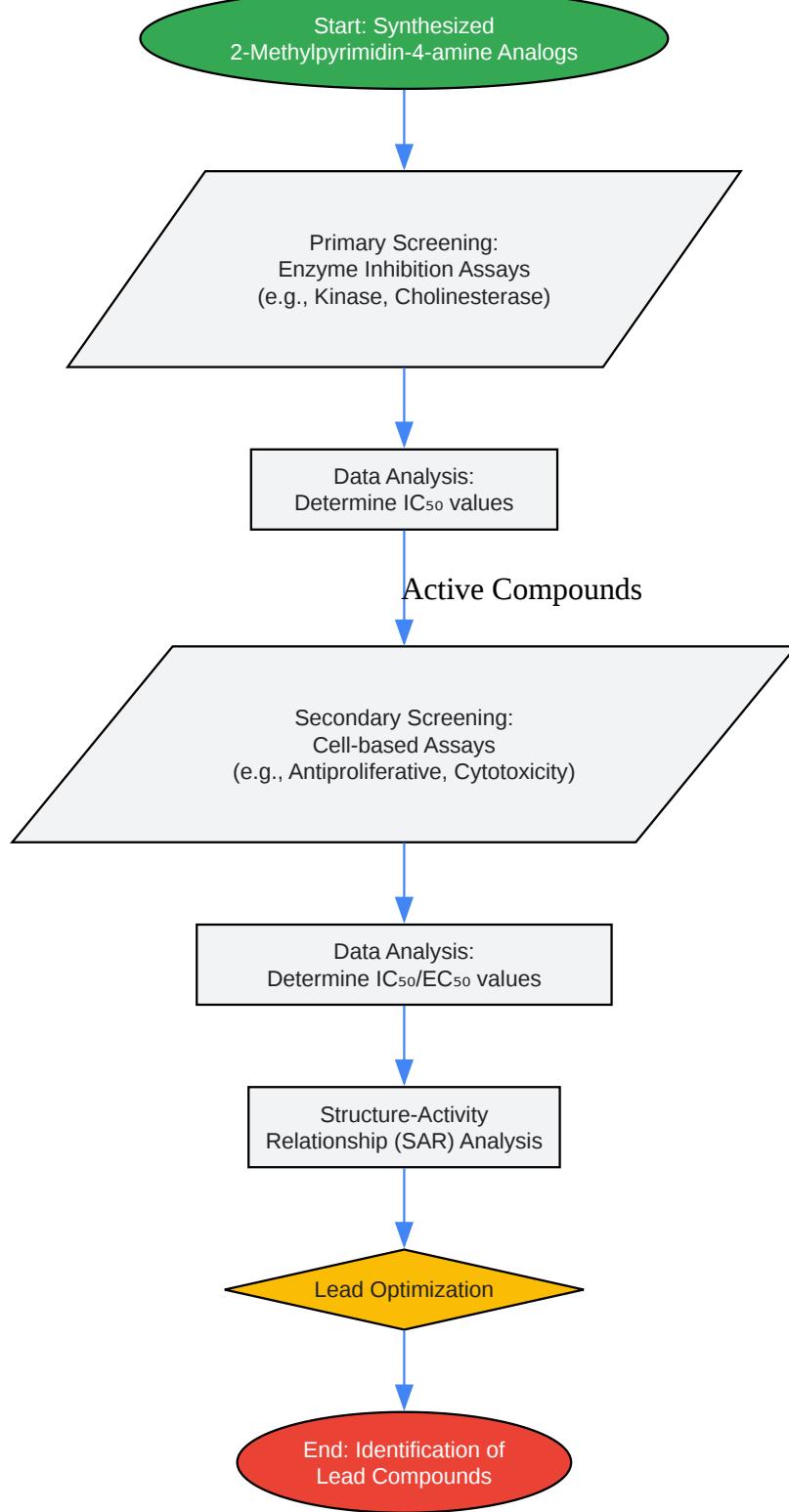
General Kinase Inhibition Signaling Pathway



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Caption: Kinase inhibition pathway targeted by pyrimidine analogs.

Experimental Workflow for In Vitro Biological Activity Screening



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Caption: Workflow for screening **2-Methylpyrimidin-4-amine** analogs.

Conclusion

The comparative analysis of **2-Methylpyrimidin-4-amine** analogs reveals a class of compounds with diverse and potent biological activities. The structure-activity relationship studies indicate that the nature and position of substituents on the pyrimidine ring are critical for their inhibitory potency and selectivity against various biological targets.[\[1\]](#)[\[5\]](#) The data and protocols presented in this guide serve as a valuable resource for the rational design and development of novel therapeutic agents based on the **2-Methylpyrimidin-4-amine** scaffold. Further investigations into the optimization of these analogs are warranted to enhance their pharmacological profiles and therapeutic potential.

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